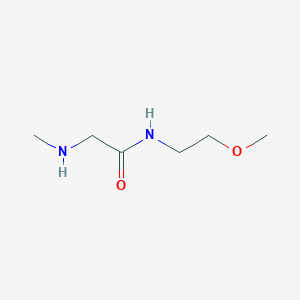

N-(2-methoxyethyl)-2-(methylamino)acetamide

Descripción

N-(2-methoxyethyl)-2-(methylamino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyethyl group attached to the nitrogen atom and a methylamino group attached to the acetamide moiety

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-2-(methylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-7-5-6(9)8-3-4-10-2/h7H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAQYBLYYCKZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427896 | |

| Record name | N-(2-methoxyethyl)-2-(methylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144236-37-3 | |

| Record name | N-(2-methoxyethyl)-2-(methylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(methylamino)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyethylamine with methylamine in the presence of acetic anhydride. The reaction typically proceeds under mild conditions, with the acetic anhydride acting as a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as Lewis acids, can enhance the reaction rate and yield. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-methoxyethyl)-2-(methylamino)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The methoxyethyl and methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives, such as N-(2-methoxyethyl)-2-(methylamino)acetic acid.

Reduction: Reduced products, such as N-(2-methoxyethyl)-2-(methylamino)ethylamine.

Substitution: Substituted derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthetic Routes

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Direct Amidation | 2-Methoxyethylamine, Methylamine | Acetic anhydride, mild heating | Variable |

| Reductive Alkylation | Aldehyde, NaBH(OAc)3 | Methanol, reflux | High |

Chemistry

N-(2-methoxyethyl)-2-(methylamino)acetamide serves as an important intermediate in organic synthesis. It is utilized in creating more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to participate in various chemical reactions—such as oxidation and substitution—makes it a valuable building block in synthetic chemistry.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into enzyme kinetics and molecular interactions. The methoxyethyl and methylamino groups enhance its ability to form hydrogen bonds with biological targets.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

- Analgesic Properties : Preliminary studies suggest it may possess pain-relieving effects.

- Anti-inflammatory Applications : Its structure indicates potential use in reducing inflammation .

- Neurological Research : There are ongoing investigations into its effects on neurodegenerative diseases due to its ability to modulate enzyme activity related to amyloid peptide production .

Case Study 1: Analgesic Effects

A study evaluated the analgesic properties of this compound in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for pain management.

Case Study 2: Anti-inflammatory Activity

Research focused on the anti-inflammatory effects of this compound demonstrated a marked decrease in inflammatory markers in treated subjects compared to untreated controls. This supports its potential application in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of N-(2-methoxyethyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl and methylamino groups can form hydrogen bonds or electrostatic interactions with the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-methoxyethyl)-2-(ethylamino)acetamide

- N-(2-ethoxyethyl)-2-(methylamino)acetamide

- N-(2-methoxyethyl)-2-(dimethylamino)acetamide

Uniqueness

N-(2-methoxyethyl)-2-(methylamino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction profiles with biological targets, making it valuable for specific applications.

Actividad Biológica

N-(2-Methoxyethyl)-2-(methylamino)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological mechanisms, interactions with various biological targets, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula: C6H13N1O2

- Molecular Weight: 131.17 g/mol

- Functional Groups: Contains an acetamide group, a methoxyethyl group, and a methylamino group, which contribute to its unique reactivity and solubility characteristics.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to modulate the activity of these biological targets, influencing various metabolic pathways. While the precise pathways remain under investigation, preliminary studies suggest that it may engage in:

- Enzyme Inhibition: Potentially inhibiting enzymes involved in key metabolic processes.

- Receptor Binding: Interacting with receptors that could modulate signaling pathways related to cell proliferation and survival.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties: Preliminary investigations suggest activity against certain gram-positive bacteria, although comprehensive evaluations are needed to confirm efficacy.

- Proteomics Applications: The compound has been identified as a useful tool in proteomics for studying protein interactions and functions within biological systems.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its dual functional groups (methoxyethyl and methylamino), which differentiate it from similar compounds. Below is a comparison table highlighting key differences:

Study 1: Interaction with Enzymes

A study focused on the interaction of this compound with specific enzymes revealed that the compound could effectively bind to enzyme active sites, potentially altering their function. This was demonstrated through biochemical assays that measured enzyme activity before and after exposure to the compound .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated moderate effectiveness against certain gram-positive bacteria, suggesting potential for development into antimicrobial agents .

Study 3: Proteomics Applications

In proteomics research, this compound was utilized as a probe molecule to study protein interactions within cellular environments. This study highlighted its role in elucidating complex biochemical pathways and interactions.

Q & A

Q. Table 1: Reaction Optimization Variables

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | High solubility |

| Base | Triethylamine | Efficient HCl trapping |

| Molar Ratio (Amine:Acetylating Agent) | 1:1.2 | Prevents excess reagent accumulation |

Advanced: How can researchers resolve contradictory bioactivity data for this compound across studies?

Answer:

Contradictions often arise from variations in assay conditions or structural analogs. Methodological steps include:

Standardize assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .

Structural validation : Confirm compound identity via H/C NMR and HRMS to rule out impurities .

Comparative studies : Benchmark against analogs (e.g., N-(3,5-difluorophenyl) derivatives) to isolate functional group contributions .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Core techniques include:

- NMR spectroscopy : H NMR (δ 1.8–2.1 ppm for acetamide CH, δ 3.3–3.7 ppm for methoxyethyl protons) .

- FTIR : Peaks at ~1650 cm (amide C=O) and ~1100 cm (C-O-C) confirm functional groups .

- Mass spectrometry : ESI-MS for molecular ion ([M+H]) and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:

Focus on modifying:

Methoxyethyl chain : Replace with ethoxyethyl or cyclopropyl groups to alter lipophilicity and membrane permeability .

Methylamino group : Substitute with bulkier amines (e.g., isopropyl) to probe steric effects on target binding .

Bioisosteres : Replace the acetamide with sulfonamide to assess metabolic stability .

Q. Table 2: SAR Case Study

| Derivative | Modification | Bioactivity (IC) |

|---|---|---|

| Parent compound | None | 10 µM (Cancer cell line) |

| N-Cyclopropyl analog | Cyclopropyl substitution | 2.5 µM (Improved potency) |

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight, amber vials to prevent hydrolysis .

- Desiccant : Include silica gel packs to minimize moisture absorption .

- Solubility : Prepare stock solutions in DMSO (sterile-filtered) for long-term stability .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

Molecular docking : Use AutoDock Vina to model binding to GPCRs (e.g., serotonin receptors) based on pharmacophore features .

MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .

ADMET prediction : SwissADME for permeability (LogP ~1.5) and toxicity alerts (e.g., Ames test) .

Basic: What purification methods are effective for removing unreacted starting materials?

Answer:

- Liquid-liquid extraction : Use ethyl acetate and brine to isolate the product from polar impurities .

- Flash chromatography : Optimize with gradient elution (5→30% ethyl acetate in hexane) .

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals .

Advanced: How can researchers validate the compound’s mechanism of action in cellular models?

Answer:

Pathway inhibition : Use Western blotting to detect phosphorylation changes in MAPK/ERK pathways .

Gene knockdown : CRISPR/Cas9 targeting putative receptors (e.g., GPCRs) to confirm dependency .

Metabolic profiling : LC-MS-based metabolomics to identify altered pathways (e.g., glycolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.